molecular formula C18H30O2 B162726 5alpha-Estrane-3alpha,17beta-diol CAS No. 10002-95-6

5alpha-Estrane-3alpha,17beta-diol

Cat. No. B162726
CAS RN: 10002-95-6
M. Wt: 278.4 g/mol
InChI Key: QNKATSBSLLYTMH-ZOBJDFHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Estrane-3alpha,17beta-diol, also known as 3α-Adiol, is a naturally occurring steroid hormone that is produced in the human body. It is a metabolite of testosterone and dihydrotestosterone (DHT) and has been shown to have a variety of physiological effects.

Mechanism Of Action

5alpha-Estrane-3alpha,17beta-diol exerts its effects through binding to specific receptors in the body. It has been shown to bind to the androgen receptor, estrogen receptor, and progesterone receptor. The exact mechanism of action is not fully understood, but it is thought to involve the regulation of gene expression.

Biochemical And Physiological Effects

5alpha-Estrane-3alpha,17beta-diol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to have anti-proliferative effects on cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 5alpha-Estrane-3alpha,17beta-diol in lab experiments is that it is a naturally occurring hormone in the body, which may make it more physiologically relevant than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities for use in experiments.

Future Directions

There are several areas of future research that could be explored with regards to 5alpha-Estrane-3alpha,17beta-diol. One area is the potential use of this hormone in the treatment of neurodegenerative diseases. Further research is needed to determine the optimal dosage and delivery method for this application. Another area of future research is the potential use of this hormone in the treatment of cancer. Additional studies are needed to determine the mechanism of action and optimal dosage for this application. Finally, more research is needed to fully understand the physiological effects of 5alpha-Estrane-3alpha,17beta-diol and its potential applications in other areas of medicine.

Synthesis Methods

5alpha-Estrane-3alpha,17beta-diol can be synthesized from testosterone or DHT through a series of enzymatic reactions. The first step involves the conversion of testosterone or DHT to 5alpha-androstane-3,17-dione by 5alpha-reductase. This intermediate is then converted to 5alpha-androstane-3alpha,17beta-diol by 3alpha-hydroxysteroid dehydrogenase. The synthesis of 5alpha-Estrane-3alpha,17beta-diol can also be achieved through chemical synthesis.

Scientific Research Applications

5alpha-Estrane-3alpha,17beta-diol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties and may be useful in the treatment of certain types of cancer.

properties

CAS RN

10002-95-6

Product Name

5alpha-Estrane-3alpha,17beta-diol

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12+,13-,14+,15+,16-,17-,18-/m0/s1

InChI Key

QNKATSBSLLYTMH-ZOBJDFHLSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O

SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O

synonyms

19-Nor-5α-androstane-3α,17β-diol

Origin of Product

United States

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